Fosfestrol Sodium, chemically known as diethylstilbestrol diphosphate, is a synthetic estrogen primarily utilized in the treatment of metastatic prostate cancer. As a prodrug, it is designed to enhance solubility and bioavailability through its phosphorus-containing structure. This compound has been investigated for its efficacy in both curative and palliative treatments, particularly in hormone-sensitive cancers.
Fosfestrol Sodium is classified under synthetic estrogens, specifically as a phosphomonoester drug. Its development was motivated by the need for effective therapeutic agents that can improve upon the limitations of traditional estrogen therapies. The compound is derived from diethylstilbestrol, a well-known synthetic estrogen, modified to include phosphate groups that enhance its pharmacological properties and solubility.
The synthesis of Fosfestrol Sodium involves several key steps:
Research indicates that methods such as capillary electrophoresis can be optimized for the determination of Fosfestrol in pharmaceutical formulations, showcasing its analytical importance in quality control processes .
Fosfestrol Sodium features a complex molecular structure characterized by:
The presence of phosphate groups allows for better interaction with biological membranes, facilitating absorption .
Fosfestrol Sodium undergoes various chemical reactions that are crucial for its therapeutic action:
These reactions are essential for understanding the pharmacokinetics and dynamics of Fosfestrol Sodium in clinical settings .
Fosfestrol Sodium acts primarily through its conversion to diethylstilbestrol, which then binds to estrogen receptors in target tissues:
Research has shown that this mechanism is vital for its efficacy in managing hormone-responsive tumors .
These properties are crucial for formulation development and therapeutic applications .
Fosfestrol Sodium has several significant applications in the medical field:
Fosfestrol Sodium (IUPAC name: tetrasodium [(E)-4-{4-[4-(phosphonatooxy)phenyl]hex-3-en-3-yl]phenyl phosphate) is a synthetic estrogen derivative with the molecular formula C₁₈H₁₈Na₄O₈P₂ and a molar mass of 516.24 g/mol [3] [7] [10]. Its structure comprises a central trans-stilbene core (diethylstilbestrol diphosphate) where two phenolic groups are esterified with phosphoric acid. The E (trans) configuration at the double bond (between C-3 and C-4 of the hexene backbone) is critical for biological activity, as it aligns with the spatial orientation of natural estrogens [9] [10]. The tetrasodium salt form enhances aqueous solubility, with four sodium ions neutralizing the phosphate groups' acidity (pKa ~1–2 and 6–7) [7] [10].
Fosfestrol Sodium's properties are defined by its phosphate ester modifications:
Sparingly soluble in organic solvents (e.g., ethanol, DMSO) [10].
Stability:
Aqueous solutions are stable at pH 6–8 but hydrolyze rapidly in acidic conditions (pH <4) [10].
Polymorphism:
Table 1: Physicochemical Profile of Fosfestrol Sodium
Property | Value/Description |
---|---|
Molecular Weight | 516.24 g/mol |
Water Solubility | >100 mg/mL (25°C) |
logP (Partition Coefficient) | -1.2 (estimated) |
pKa | ~1.5 (phosphate), ~6.8 (phosphate) |
Thermal Stability | Decomposes at 399–403°F (204–207°C) |
Hygroscopicity | Moderate |
Fosfestrol Sodium is synthesized via esterification of diethylstilbestrol (DES) with phosphoric acid, followed by salt formation:
Esterification:DES reacts with phosphorylating agents (e.g., POCl₃ or P₂O₅) in anhydrous conditions to form diethylstilbestrol diphosphate [9] [10].Reaction:$$ \ce{ DES + 2POCl3 ->[pyridine] DES\text{-}diphosphate + 2HCl } $$
Salt Formation:The diphosphate intermediate is neutralized with sodium hydroxide to yield Fosfestrol Sodium (tetrasodium salt; CAS: 4719-75-9) [10].Reaction:$$ \ce{ DES\text{-}diphosphate + 4NaOH -> Fosfestrol~Sodium + 4H2O } $$
Fosfestrol Sodium serves as a prodrug for DES, but its phosphoester modifications confer distinct advantages over DES and analogs:
DES itself lacks this tissue selectivity.
Solubility Comparison:
Structural Analogues:
Table 2: Comparison of Fosfestrol Sodium with Key Derivatives
Compound | Key Structural Features | Solubility in Water | Mechanism of Activation |
---|---|---|---|
Fosfestrol Sodium | Tetrasodium salt of DES diphosphate | >100 mg/mL | Phosphatase hydrolysis to DES |
Diethylstilbestrol (DES) | Free phenolic groups | <0.1 mg/mL | Direct ER binding |
Estramustine phosphate | DES + nitrogen mustard group | Moderate | Phosphatase hydrolysis + alkylation |
Polyestradiol phosphate | Polymerized estradiol phosphate | Low | Slow hydrolysis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: